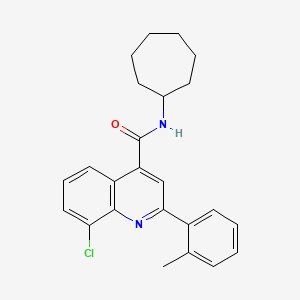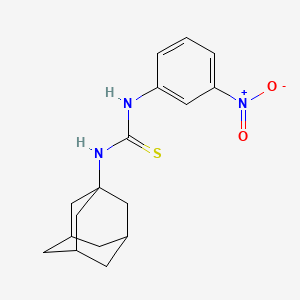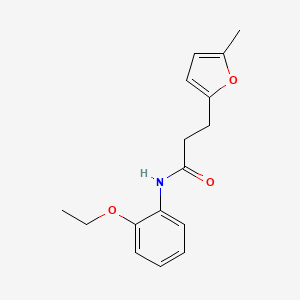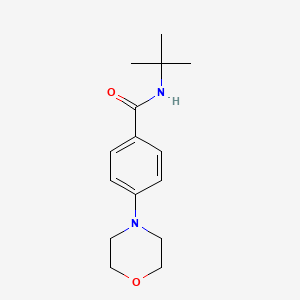
8-chloro-N-cycloheptyl-2-(2-methylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
8-chloro-N-cycloheptyl-2-(2-methylphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H25ClN2O and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.1655411 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
Quinoline derivatives, including structures similar to 8-chloro-N-cycloheptyl-2-(2-methylphenyl)-4-quinolinecarboxamide, have been explored for their anticonvulsant activities. Research indicates that cycloalkylpyrroloquinolines show promising anticonvulsant effects, highlighting the potential therapeutic applications of quinoline derivatives in the treatment of seizure disorders (Stanton & Ackerman, 1983).
Structural Studies and Foldamers
Quinoline-derived oligoamides have been synthesized and their helical structures characterized, demonstrating the ability of these compounds to form stable helical structures through intramolecular hydrogen bonding. This property is of particular interest for the design of novel foldamers, which are oligomers that fold into well-defined and predictable structures, potentially useful in nanotechnology and materials science (Jiang et al., 2003).
Hydroamination Catalysis
The hydroamination reactions catalyzed by s-block-metal-mediated processes involving quinoline derivatives demonstrate the utility of these compounds in synthetic organic chemistry, offering new pathways for the construction of complex nitrogen-containing heterocycles (Younis et al., 2015).
Imaging and Radioligands
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging. This application is crucial for non-invasive assessment of peripheral benzodiazepine receptors, which are implicated in various neurological conditions, highlighting the role of quinoline derivatives in diagnostic imaging and neuroscience research (Matarrese et al., 2001).
Pesticide Development
The synthesis of novel quinoline derivatives for potential use as pesticide compounds demonstrates the diverse applications of these molecules in agricultural science. These compounds show promising herbicidal and fungicidal activities, indicating their potential in developing new, more effective pesticides (Deng et al., 2021).
Propriétés
IUPAC Name |
8-chloro-N-cycloheptyl-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O/c1-16-9-6-7-12-18(16)22-15-20(19-13-8-14-21(25)23(19)27-22)24(28)26-17-10-4-2-3-5-11-17/h6-9,12-15,17H,2-5,10-11H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHTUCVUUJUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4612936.png)
![1-(2-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4612944.png)
![1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4612952.png)
![methyl 2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}acrylate](/img/structure/B4612962.png)

![1-(3-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4612970.png)
![2-{4-[2-(4-tert-butylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4612981.png)
![ethyl 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4612986.png)
![1,3,6-trimethyl-N-[3-(methylthio)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4612992.png)

![N-1,3-benzothiazol-2-yl-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-(trifluoroacetyl)-2-butenohydrazide](/img/structure/B4613013.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide](/img/structure/B4613019.png)
